2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine
Description
Properties
IUPAC Name |
2-chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10-3-2-6-15(8-10)9-11-4-5-12(13)14-7-11/h4-5,7,10H,2-3,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHKQMBZERYYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine typically involves the reaction of 2-chloro-5-methylpyridine with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce pyridine N-oxide .
Scientific Research Applications
2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on pyridine derivatives significantly alter melting points, solubility, and reactivity. Below is a comparative analysis:
*Estimated based on molecular formula.
- Chlorine and Chloromethyl Groups: 2-Chloro-5-chloromethylpyridine (CAS 70258-18-3) is a key intermediate in neonicotinoid synthesis (e.g., imidacloprid). Its lower molecular weight (162.02) and reactive chloromethyl group contrast with the target compound’s methylpiperidine group, which likely enhances metabolic stability .
- Electron-Withdrawing Groups : Derivatives with nitro (e.g., Q13 in , M.P. 259–261°C) or trifluoromethyl groups (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) exhibit higher polarity and lower basicity compared to the target compound’s methylpiperidine substituent .
Patent and Commercial Relevance
- The target compound’s methylpiperidine group may offer similar advantages in drug design .
- Market Data : 2-Chloro-5-(5-ethoxycarbonyl-2-furoyl)-pyridine (CAS 884504-84-1) is marketed for agrochemical applications, indicating demand for functionalized pyridines .
Biological Activity
2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C12H15ClN2
- Molecular Weight : 238.71 g/mol
- Chemical Structure : The compound features a pyridine ring substituted with a chloro group and a piperidine moiety, which is significant for its biological interactions.
The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the central nervous system (CNS) and cancer pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for further pharmacological studies.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in various in vitro assays:
- Antiparasitic Activity : Research indicates that derivatives of this compound exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, modifications to the pyridine ring have been shown to enhance enzyme affinity and increase thermal stability, leading to improved antiparasitic potency (Table 1) .
- Anticancer Properties : The compound has also been evaluated for its anticancer properties. In various in vitro assays, it has shown potential in inhibiting cancer cell proliferation, particularly in breast cancer cell lines (e.g., MDA-MB-231) .
Table 1: Summary of In Vitro Biological Activities
| Activity Type | Target/Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antiparasitic | P. falciparum | 12 | High potency observed with structural modifications |
| Anticancer | MDA-MB-231 | 10 | Induces apoptosis and inhibits cell cycle progression |
Case Study 1: Antiparasitic Activity
A study focused on optimizing derivatives of pyridine compounds revealed that this compound derivatives exhibited significant activity against PfCDPK1, an essential kinase for the survival of P. falciparum. The study highlighted how structural modifications could enhance both potency and selectivity while maintaining favorable pharmacokinetic properties .
Case Study 2: Anticancer Efficacy
In another investigation, this compound was tested against various cancer cell lines. The results indicated that it effectively inhibited microtubule assembly at concentrations around 20 μM, leading to cell cycle arrest and apoptosis in treated cells. Enhanced caspase activity was observed, confirming its potential as an anticancer agent .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that modifications to the compound can improve bioavailability while minimizing toxicity .
Table 2: ADME Profile Summary
| Property | Value | Notes |
|---|---|---|
| Solubility | Moderate | Suitable for oral administration |
| Metabolism | Hepatic | Subject to phase I and II metabolism |
| Toxicity | Low to Moderate | Requires further evaluation in vivo |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
